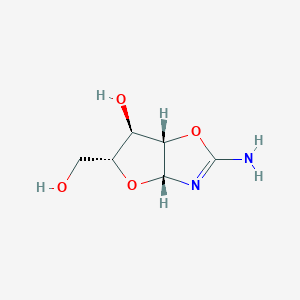![molecular formula C8H7N3OS B017922 3-Aminothieno[2,3-c]pyridine-2-carboxamide CAS No. 111042-94-5](/img/structure/B17922.png)
3-Aminothieno[2,3-c]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminothieno[2,3-c]pyridine-2-carboxamide (ATPCA) is a heterocyclic compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C9H7N3OS.
Mecanismo De Acción
The mechanism of action of 3-Aminothieno[2,3-c]pyridine-2-carboxamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the regulation of gene expression and cell growth.
Efectos Bioquímicos Y Fisiológicos
3-Aminothieno[2,3-c]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of certain oncogenes. In addition, it has been found to have neuroprotective effects, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Aminothieno[2,3-c]pyridine-2-carboxamide in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. However, one limitation is that the mechanism of action of 3-Aminothieno[2,3-c]pyridine-2-carboxamide is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several potential future directions for research on 3-Aminothieno[2,3-c]pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of HDACs, which could have therapeutic applications in the treatment of cancer and other diseases. Another area of interest is the investigation of the potential neuroprotective effects of 3-Aminothieno[2,3-c]pyridine-2-carboxamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-Aminothieno[2,3-c]pyridine-2-carboxamide and its potential applications in drug discovery and development.
Métodos De Síntesis
3-Aminothieno[2,3-c]pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminopyridine. Another method involves the reaction of 2-aminothiophene-3-carboxylic acid with methyl isocyanate, followed by the reaction with 2-aminopyridine.
Aplicaciones Científicas De Investigación
3-Aminothieno[2,3-c]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 3-Aminothieno[2,3-c]pyridine-2-carboxamide has anticancer properties and can induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
111042-94-5 |
|---|---|
Nombre del producto |
3-Aminothieno[2,3-c]pyridine-2-carboxamide |
Fórmula molecular |
C8H7N3OS |
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
3-aminothieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-6-4-1-2-11-3-5(4)13-7(6)8(10)12/h1-3H,9H2,(H2,10,12) |
Clave InChI |
XEDQLEVXTTUTCZ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C(=C(S2)C(=O)N)N |
SMILES canónico |
C1=CN=CC2=C1C(=C(S2)C(=O)N)N |
Sinónimos |
Thieno[2,3-c]pyridine-2-carboxamide, 3-amino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)






![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)

